molecular formula C9H7ClO B085819 Cinnamoyl chloride CAS No. 102-92-1

Cinnamoyl chloride

Cat. No.: B085819
CAS No.: 102-92-1
M. Wt: 166.6 g/mol
InChI Key: WOGITNXCNOTRLK-VOTSOKGWSA-N
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Description

Cinnamoyl chloride (CAS 102-92-1) is a versatile and high-value acyl chloride derivative widely used in organic and medicinal chemistry research as a key synthetic intermediate. Its primary research value lies in its reactivity, allowing scientists to efficiently introduce the cinnamoyl moiety into target molecules through esterification or amidation reactions. Recent studies highlight its application in the synthesis of novel compounds with significant biological activity. For instance, this compound has been used to create ester and amide derivatives that demonstrate potent activity against the Gram-positive bacterium Staphylococcus aureus and Candida fungi, presenting a promising avenue in the search for new antimicrobial agents to address global antimicrobial resistance . Furthermore, cinnamoyl-based derivatives are being explored in cancer research, with some compounds identified as new neddylation inhibitors that show antiproliferation activity against gastric cancer cells and can induce apoptosis . From a synthetic chemistry perspective, this compound and related acid chlorides serve as versatile building blocks in modular pathways, such as in the direct synthesis of complex motifs like coumarins from alkynes, providing a method that omits the need for hazardous gases . The compound is characterized by its distinct carbonyl band in FT-IR analysis and its molecular structure can be validated by 1H NMR and 13C NMR, confirming successful derivatization . As a supplier, we provide high-purity this compound to support innovative research in drug discovery and materials science. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGITNXCNOTRLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312860
Record name trans-Cinnamoyl chloride
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Molecular Weight

166.60 g/mol
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CAS No.

17082-09-6, 102-92-1
Record name trans-Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name 2-Propenoyl chloride, 3-phenyl-
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Record name Cinnamoyl chloride
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Record name Cinnamoyl Chloride
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Record name CINNAMOYL CHLORIDE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The chlorination proceeds via a two-step mechanism:

  • Activation of the Carboxylic Acid : Thionyl chloride reacts with cinnamic acid to form a mixed anhydride intermediate, cinnamic acid chlorosulfinate (C6H5CH=CHCOOSOCl\text{C}_6\text{H}_5\text{CH=CHCOOSOCl}).

  • Cleavage to Acyl Chloride : The intermediate undergoes decomposition, releasing SO2\text{SO}_2 and yielding this compound (C6H5CH=CHCOCl\text{C}_6\text{H}_5\text{CH=CHCOCl}).

A molar ratio of 1.5:1 (SOCl₂:cinnamic acid) is typically employed to ensure complete conversion. Excess thionyl chloride acts as both a reagent and solvent, simplifying purification.

Industrial and Laboratory Protocols

Laboratory-Scale Synthesis ():

  • Materials : 1.48 g (10 mmol) trans-cinnamic acid, 1.8 g (15 mmol) thionyl chloride.

  • Procedure : Cinnamic acid is gradually added to chilled thionyl chloride under stirring. The mixture is refluxed at 70–80°C for 2 hours, followed by vacuum distillation to isolate this compound (bp 95–100°C at 31.3 kPa).

  • Yield : ~90% (reported in analogous protocols).

Key Considerations :

  • Temperature Control : Maintaining temperatures below 15°C during initial mixing minimizes side reactions.

  • Byproduct Management : Efficient trapping of HCl\text{HCl} and SO2\text{SO}_2 using alkaline scrubbers is critical for safety and environmental compliance.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry approach, reducing reaction times from hours to minutes. This method enhances energy efficiency and scalability, particularly for thermally sensitive substrates.

Protocol and Optimization

Example Synthesis ():

  • Materials : Cinnamic acid, thionyl chloride, microwave reactor.

  • Procedure : A mixture of cinnamic acid (10 mmol) and thionyl chloride (15 mmol) is irradiated at 180 W for 3–5 minutes. The crude product is purified via vacuum distillation.

  • Yield : 85–90%, comparable to conventional methods.

Advantages :

  • Reduced Reaction Time : Completion in <5 minutes vs. 2–4 hours for traditional reflux.

  • Solvent-Free Conditions : Eliminates the need for hazardous solvents like benzene or chloroform.

Comparative Analysis of Methodologies

The table below contrasts key parameters across preparation methods:

Parameter Classical Method Microwave Method
Reaction Time2–4 hours3–5 minutes
Temperature70–80°C100–120°C (microwave)
Yield85–90%85–90%
Solvent UseOptionalNone
Energy EfficiencyLowHigh

Trade-offs : While microwave synthesis offers speed, it requires specialized equipment. Classical methods remain preferable for large-scale production due to established infrastructure.

Catalytic and Solvent Effects

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile and acetone improve solubility but may necessitate neutralization steps.

  • Solvent-Free Systems : Reduce waste and cost, favored in industrial settings.

Industrial-Scale Production

The patent CN103012056A outlines a solvent-free industrial process:

  • Chilled Reaction : Thionyl chloride is cooled to <15°C, and cinnamyl alcohol is added dropwise.

  • Neutralization : Post-reaction, the mixture is treated with Na2CO3\text{Na}_2\text{CO}_3 to neutralize residual HCl\text{HCl}.

  • Vacuum Distillation : Crude product is purified at 105–110°C under 1600 Pa, achieving 90.5% yield.

Challenges :

  • Byproduct Handling : Efficient SO2\text{SO}_2 scrubbing is essential to meet emissions standards.

  • Purity Requirements : Distillation thresholds (e.g., 95–100°C at 31.3 kPa) must be strictly adhered to.

Emerging Trends and Innovations

Biocatalytic Approaches

Recent studies explore lipase-mediated synthesis under mild conditions, though yields remain suboptimal (<60%) compared to chemical methods.

Continuous Flow Systems

Microreactor technology enables precise temperature control and faster mixing, potentially bridging the gap between batch and microwave methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Cinnamoyl chloride reacts with nucleophiles (e.g., alcohols, amines) to form esters and amides. For example:

  • Esterification : Reaction with ethanol produces ethyl cinnamate.

  • Amide Formation : Reaction with ammonia yields cinnamamide.

Reagents/Conditions :

  • Catalysts: None required for simple substitutions.

  • Solvents: Commonly performed in anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: Room temperature to reflux (60–80°C).

Friedel-Crafts Acylation

This compound undergoes Friedel-Crafts reactions with aromatic compounds like benzene in the presence of Lewis acids. A study using AlCl₃ demonstrated the formation of multiple products :

Major ProductsYield (%)Reaction Pathway
ββ-Diphenylpropiophenone45Acylation and dimerization
3-Phenylindanone20Cyclization of intermediate
ββ-Diphenylpropionoyl chloride15Partial acylation

Minor Products :

  • Acetophenone (traces)

  • Diphenylmethane (traces)

Mechanistic Insight :
The reaction involves AlCl₃-mediated activation of this compound, forming an acylium ion that reacts with benzene. Competing pathways include direct acylation and addition across the α,β-unsaturated system .

Electrocarboxylation with CO₂

This compound undergoes electrochemical carboxylation in the presence of CO₂, producing α,β-unsaturated carboxylic acids. A [Cu]@Ag composite catalyst enables high regioselectivity and efficiency :

Table 1: Solvent Effects on Electrocarboxylation

SolventTemperature (°C)Regiomer Ratio (3a:2a)Total Yield (%)
MeCN−1021:7998
DMF−1018:8275
DMA−1022:7827

Key Findings :

  • MeCN (acetonitrile) provides optimal yield (98%) and regioselectivity (79% for linear product 2a ).

  • The reaction proceeds via a Cu(I)salen⁻ intermediate, which reacts with this compound to form a Cu(III) complex. Subsequent reduction generates a cinnamyl anion that reacts with CO₂ .

Polymerization

This compound participates in photopolymerization to form polyvinyl cinnamate, a photosensitive polymer used in coatings and adhesives. UV irradiation induces crosslinking via [2+2] cycloaddition of cinnamate groups.

Applications :

  • Lithography: Patterned films for microelectronics.

  • Adhesives: High thermal stability.

Addition Reactions

The α,β-unsaturated system in this compound allows conjugate additions. For example:

  • Organometallic Reagents : Reaction with Grignard reagents (e.g., RMgX) yields β-substituted ketones.

  • Diels-Alder Reactions : Forms six-membered cycloadducts with dienes.

Scientific Research Applications

Pharmaceutical Applications

Cinnamoyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to form amides and esters, which are crucial in drug development.

  • Synthesis of Antiviral Agents : Research indicates that cinnamoyl derivatives exhibit antiviral properties. For instance, compounds synthesized from this compound have shown efficacy against influenza viruses .
  • Anticancer Compounds : The compound has been explored for its potential in creating anticancer agents through the modification of existing structures to enhance their biological activity .

Material Science Applications

This compound is also utilized in the development of advanced materials, particularly in the creation of polymers and coatings.

  • Polymer Synthesis : this compound can be used to synthesize poly(this compound) derivatives that have applications in drug delivery systems due to their biocompatibility and ability to form hydrogels .
  • Surface Modification : It is employed in modifying surfaces to enhance their hydrophilicity or hydrophobicity, which is beneficial for applications in sensors and biomedical devices .

Industrial Applications

In industrial settings, this compound finds use in various chemical processes.

  • Agrochemicals : The compound is used as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural productivity by enhancing crop protection strategies.
  • Flavors and Fragrances : this compound's aromatic properties make it a candidate for use in the flavor and fragrance industry, where it can be transformed into more complex aromatic compounds .

Case Study 1: Synthesis of Antiviral Agents

A study published in 2014 demonstrated the synthesis of novel antiviral agents using this compound as a starting material. The resulting compounds exhibited significant activity against influenza viruses, showcasing the potential of cinnamoyl derivatives in pharmaceutical applications.

Case Study 2: Development of Hydrogels

Research conducted on polymeric materials derived from this compound highlighted its role in creating hydrogels for drug delivery systems. These hydrogels were shown to provide controlled release profiles for therapeutic agents, indicating a promising application in medicine.

Comparison with Similar Compounds

(b) Polymer Modification

This compound’s styryl moiety enables UV crosslinking in polymers like poly(vinyl cinnamate) , critical for photoresists in lithography. This property is absent in saturated acyl chlorides (e.g., benzoyl chloride) . Studies show:

  • Poly(vinyl cinnamate) resins exhibit superior etch resistance (UV absorption at 280–320 nm) compared to benzoylated analogs .
  • Functionalization with cinnamoyl groups improves thermal stability (softening points: 120–150°C) in phenol-formaldehyde resins .

Limitations and Challenges

  • Instability : this compound hydrolyzes readily in moisture, requiring anhydrous conditions during synthesis .
  • Synthetic Complexity: Compared to benzoyl chloride, its preparation involves additional steps (e.g., Knoevenagel-Doebner reaction for cinnamic acid precursors) .
  • Toxicity : Like all acyl chlorides, it releases HCl gas, necessitating careful handling .

Biological Activity

Cinnamoyl chloride, a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action based on various studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of cinnamic acid with thionyl chloride or other acylating agents. The general reaction can be represented as follows:

Cinnamic Acid+Thionyl ChlorideCinnamoyl Chloride+SO2+HCl\text{Cinnamic Acid}+\text{Thionyl Chloride}\rightarrow \text{this compound}+\text{SO}_2+\text{HCl}

This compound serves as an important intermediate in organic synthesis, particularly in the development of bioactive derivatives.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in Table 1.

Pathogen MIC (µM)
Staphylococcus aureus458.15
Bacillus cereus550.96
Candida albicans1832.62
Aspergillus flavus916.31

The mechanism of action involves direct interaction with the cell membrane components, particularly ergosterol in fungi, disrupting membrane integrity and leading to cell death .

Research indicates that this compound and its derivatives interact with cellular membranes, leading to increased permeability and subsequent cell lysis. The antifungal activity is attributed to the ability of these compounds to bind to ergosterol, a crucial component of fungal cell membranes. This interaction compromises the membrane's structural integrity, resulting in cell death .

Case Studies

Case Study 1: Antifungal Activity
In a study examining the antifungal properties of various cinnamoyl derivatives, it was found that compounds derived from this compound demonstrated potent activity against multiple Candida strains. The best-performing compound had an MIC of 626.62 µM against C. albicans, suggesting that structural modifications can enhance antifungal efficacy .

Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial effects of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds showed promising results with MIC values as low as 0.125 mg/mL, indicating potential for development into therapeutic agents targeting resistant bacterial strains .

In Silico Studies

Recent advancements include in silico studies that predict the biological activity and interactions of this compound derivatives with target proteins involved in microbial resistance mechanisms. These computational approaches help identify promising candidates for further experimental validation and optimization .

Q & A

Q. What are the primary synthetic routes for cinnamoyl chloride in laboratory settings?

this compound is typically synthesized via two methods: (1) Chlorination of cinnamic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), yielding this compound and byproducts such as HCl or SO₂ . (2) Direct chlorination of benzaldehyde under controlled conditions . Researchers must consider reagent purity, reaction temperature, and moisture exclusion to avoid hydrolysis of the acid chloride.

Q. How does this compound react with amines, and what factors influence the reaction kinetics?

Reactions with primary or secondary amines follow a nucleophilic acyl substitution mechanism. The reaction is second-order, with kinetics dependent on the electron density of the amine’s nitrogen atom. Electron-donating substituents on anilines accelerate the reaction, while electron-withdrawing groups slow it, as demonstrated by linear Hammett plots (slopes ≈ -2.7 to -2.9) . Solvent choice (e.g., benzene) and temperature (typically 25–50°C) are critical for controlling reaction rates and yields.

Advanced Research Questions

Q. How can researchers optimize the degree of substitution (DS) in chitosan-cinnamate conjugates using this compound?

A full factorial design (e.g., varying equivalents of this compound, triethylamine (TEA), and reaction time) has been used to maximize DS. For instance, increasing this compound equivalents from 1 to 3 raised DS from 15% to 60% in chitosan conjugates . Base equivalents (TEA) and reaction time showed minimal impact, suggesting reagent stoichiometry is the dominant factor. Replicates confirmed reproducibility, with commercial and synthesized this compound performing comparably .

Q. What mechanistic insights have been gained from Hammett and Brønsted analyses of this compound reactions with substituted anilines?

Hammett plots (ρ ≈ -2.7 to -2.9) and Brønsted correlations (slope ≈ 0.5) indicate a transition state where electron density at the amine’s nitrogen dictates reactivity. Activation parameters (Δ‡H ≈ 50–60 kJ/mol, Δ‡S ≈ -120 J/mol·K) suggest a polar, associative mechanism akin to benzoylation . The vinylene group in this compound decouples the heteroaromatic ring’s electronic effects, making its reactivity comparable to benzoyl chloride derivatives .

Q. How does the insertion of a vinylene group between the heteroaromatic ring and reaction center affect the reactivity of this compound derivatives?

The vinylene group attenuates the inductive effects of heteroaromatic rings (e.g., furan, thiophene), allowing the reaction center to behave similarly to benzoyl chloride. For example, this compound reacts 1.13–1.27× faster than β-2-thienylacryloyl chloride due to reduced steric hindrance and balanced electronic effects . This structural modification enables predictable tuning of reactivity for applications in polymer chemistry or drug synthesis.

Safety and Handling in Experimental Design

Q. What are the critical safety considerations when designing experiments involving this compound?

this compound is corrosive, moisture-sensitive, and releases HCl upon hydrolysis. Key precautions include:

  • Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory. Respiratory protection is advised if dust or vapors form .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .

Applications in Advanced Materials

Q. How is this compound utilized in the development of photosensitive polymers for lithographic applications?

this compound is esterified with poly(vinyl alcohol) to synthesize poly(vinyl cinnamate), a UV-crosslinkable polymer used in photoresists. The cinnamate groups undergo [2+2] cycloaddition upon UV exposure, forming crosslinked networks with enhanced etch resistance. This property is critical for extreme ultraviolet (EUV) lithography in semiconductor manufacturing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamoyl chloride
Reactant of Route 2
Reactant of Route 2
Cinnamoyl chloride

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